molecular formula C17H14N6O2 B2602250 N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoquinoline-1-carboxamide CAS No. 2034416-46-9

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoquinoline-1-carboxamide

Cat. No.: B2602250
CAS No.: 2034416-46-9
M. Wt: 334.339
InChI Key: QMRXSGTWSYOZEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoquinoline-1-carboxamide is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core linked to an isoquinoline-1-carboxamide moiety via a methyl bridge.

Properties

IUPAC Name

N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]isoquinoline-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6O2/c1-25-15-7-6-13-20-21-14(23(13)22-15)10-19-17(24)16-12-5-3-2-4-11(12)8-9-18-16/h2-9H,10H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMRXSGTWSYOZEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C(=NN=C2CNC(=O)C3=NC=CC4=CC=CC=C43)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoquinoline-1-carboxamide typically involves multiple stepsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoquinoline-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoquinoline-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a tool for studying enzyme inhibition and protein interactions.

    Medicine: It has potential as a therapeutic agent, particularly in cancer treatment, due to its ability to inhibit specific enzymes involved in tumor growth.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects by inhibiting specific enzymes, such as c-Met and Pim-1, which are involved in cancer cell proliferation and survival. The inhibition occurs through binding to the ATP-binding site of these enzymes, preventing their activity and leading to reduced tumor growth and increased apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

PF-4254644 (6-{(S)-1-[6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-ethyl}-quinoline)

  • Core Structure : Shares the [1,2,4]triazolo[4,3-b]pyridazine scaffold with the target compound.
  • Key Differences: Substituents: PF-4254644 has a 6-(1-methylpyrazol-4-yl) group and a quinoline moiety, whereas the target compound features a 6-methoxy group and isoquinoline carboxamide. Activity: PF-4254644 is a highly potent and selective c-Met inhibitor, attributed to its optimized substituents and stereochemistry. The target compound’s isoquinoline carboxamide may alter binding kinetics or selectivity compared to PF-4254644’s quinoline group .
  • Pharmaceutical Properties : PF-4254644 demonstrates improved metabolic stability despite the susceptibility of some triazolopyridazine derivatives to degradation .

N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine ()

  • Core Structure: Based on a 5-(1-methylpyrazol-4-yl)isoquinoline scaffold.
  • Key Differences :
    • Heterocyclic Core : Lacks the triazolopyridazine ring, instead incorporating a chloronitropyridine group.
    • Synthesis : Prepared via Buchwald–Hartwig cross-coupling and nucleophilic aromatic substitution, contrasting with the target compound’s likely synthetic route involving triazole annulation (as seen in –6) .

Cytotoxic [1,2,4]Triazolo[4,3-b]pyridazine Derivatives ()

  • Representative Compound : Ethyl N-benzoyl-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)glycinate derivatives (e.g., Compound 24).
  • Key Differences: Substituents: Chloro and glycinate groups replace the target compound’s methoxy and carboxamide moieties.

Structural and Functional Analysis Table

Compound Name/Structure Core Structure Key Substituents Biological Activity Notes
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoquinoline-1-carboxamide [1,2,4]Triazolo[4,3-b]pyridazine 6-methoxy, isoquinoline-1-carboxamide Not specified Structural similarity to c-Met inhibitors; potential for kinase targeting
PF-4254644 [1,2,4]Triazolo[4,3-b]pyridazine 6-(1-methylpyrazol-4-yl), quinoline c-Met inhibition High potency (IC50 < 10 nM); optimized selectivity
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methylpyrazol-4-yl)isoquinolin-3-amine Isoquinoline 5-(1-methylpyrazol-4-yl), chloronitropyridine Not specified Synthetic focus; potential kinase ligand
Compound 24 (Ethyl N-benzoyl-glycinate derivative) [1,2,4]Triazolo[4,3-b]pyridazine Chloro, ethyl glycinate Cytotoxicity More active than Adriamycin in Hep cells

Key Research Findings and Implications

  • Triazolopyridazine Scaffold : Central to kinase inhibition (e.g., c-Met) but requires tailored substituents for potency and stability. The 6-methoxy group in the target compound may improve solubility over chloro analogs .
  • Isoquinoline vs. Quinoline: Isoquinoline’s planar structure could enhance DNA intercalation or kinase binding compared to quinoline, though this requires experimental validation.
  • Synthetic Strategies : Microwave-assisted cross-coupling () and triazole annulation (–6) are critical for diversifying substituents .

Biological Activity

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoquinoline-1-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural combination of a methoxy-substituted triazolo-pyridazine core with an isoquinoline-1-carboxamide moiety. This structural diversity may enhance its solubility and bioavailability compared to other derivatives lacking such modifications.

PropertyDescription
Molecular FormulaC16H14N6O2
Molecular Weight322.328 g/mol
PurityTypically 95%

Biological Activity

Research indicates that compounds containing triazolo and pyridazine rings exhibit significant biological activity. Specifically, this compound has been studied for its potential as an antitumor agent , antimicrobial , and antiparasitic compound.

Antitumor Activity

In vitro studies have shown that several derivatives of triazolo-pyridazine exhibit cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated significant cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values ranging from 1.06 μM to 2.73 μM . The mechanism of action appears to involve the inhibition of specific kinases associated with tumor growth.

Antimicrobial and Antiparasitic Activity

Compounds similar to this compound have shown promising results against various pathogens. For example:

Compound NameActivity TypeTarget Pathogen/Cell Line
6-Chloro-[1,2,4]triazolo[4,3-b]pyridazineAntimicrobialVarious bacterial strains
SLU-2633AntiparasiticCryptosporidium parvum

The presence of the triazole ring contributes significantly to the antimicrobial properties observed in these compounds.

The proposed mechanisms through which this compound exerts its effects include:

  • Kinase Inhibition : Similar compounds have been shown to inhibit key kinases involved in cell proliferation and survival.
  • Induction of Apoptosis : Studies indicate that certain derivatives can induce apoptosis in cancer cells through various pathways.
  • Cell Cycle Arrest : Compounds have been observed to cause cell cycle arrest in the G0/G1 phase in specific cancer cell lines .

Case Studies and Research Findings

Several studies have focused on the biological activity of triazolo-pyridazine derivatives:

  • Triazolo-Pyridazine Derivatives : A study evaluated a series of novel triazolo-pyridazine derivatives for their inhibitory activity against c-Met kinase. The most promising compound exhibited IC50 values comparable to established inhibitors .
  • Cytotoxicity Assessment : The cytotoxicity of various derivatives was assessed using the MTT assay against multiple cancer cell lines. Results indicated moderate to high cytotoxicity for several compounds within this class .

Q & A

Q. Table 1: Structural Analogs and Reported Activities

Compound ClassKey ModificationsTarget ActivityReference
Triazolopyridazine-piperidineChlorophenyl substituentAnticancer (TAK1 kinase)
Isoxazolo-pyridine derivativesPyrazole and chloro-methyl groupsAntimicrobial
Benzothiazole-triazole hybridsMethoxy and methyl groupsAnti-inflammatory

Advanced: What computational methods aid in predicting binding modes and optimizing interactions?

Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets. Focus on hydrogen bonding with hinge regions (e.g., backbone NH of Glu97 in GSK-3β) .
  • Molecular Dynamics (MD): Run 100 ns simulations (AMBER/CHARMM) to assess stability of ligand-receptor complexes and identify key residues for mutagenesis studies .
  • Free Energy Perturbation (FEP): Calculate ΔΔG values for substituent modifications (e.g., methoxy → ethoxy) to prioritize synthetic targets .

Advanced: How can QSAR models guide structural optimization for enhanced potency?

Answer:

  • Descriptor Selection: Use 2D/3D descriptors (e.g., logP, polar surface area, H-bond donors) from triazolopyridazine derivatives to build partial least squares (PLS) models .
  • Activity Cliffs: Identify substituents (e.g., chloro vs. methoxy) causing abrupt changes in IC₅₀ using machine learning (Random Forest, SVM) .
  • Synthetic Prioritization: Rank analogs based on predicted pIC₅₀ and synthetic feasibility (e.g., methoxy groups improve solubility but reduce metabolic stability) .

Advanced: What strategies improve reaction yields during scale-up synthesis?

Answer:

  • Catalyst Optimization: Replace homogeneous catalysts (e.g., Pd(PPh₃)₄) with heterogeneous alternatives (e.g., Pd/C) for easier recovery .
  • Solvent Screening: Test mixed solvents (e.g., THF:H₂O 4:1) to enhance intermediate solubility and reduce byproducts .
  • Flow Chemistry: Implement continuous flow reactors for exothermic steps (e.g., cyclization) to maintain precise temperature control .

Advanced: How to design analogs to explore structure-activity relationships (SAR)?

Answer:

  • Core Modifications: Replace isoquinoline with benzimidazole or indole to assess π-π stacking effects .
  • Linker Variation: Test methylene vs. ethylene linkers for flexibility and target engagement .
  • Substituent Scanning: Introduce electron-withdrawing groups (e.g., -CF₃) on the triazolopyridazine ring to modulate electronic properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.